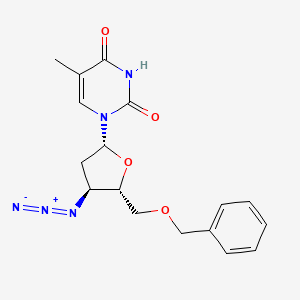

3'-Azido-5'-O-benzyl-3'-deoxythymidine

Overview

Description

3’-Azido-5’-O-benzyl-3’-deoxythymidine, commonly known as AZT or Zidovudine, is a potent antiviral drug. It’s a thymidine analog that has found a variety of applications in biomedical research and clinical practice. It’s used as a reverse transcriptase inhibitor active against HIV-1 virus that blocks the incorporation of nucleotides into growing DNA strands . It’s useful for antiviral and anticancer studies .

Synthesis Analysis

3’-Azido-5’-O-benzyl-3’-deoxythymidine is synthesized by modifying the structure of thymidine . It has been shown to have high antiviral activity against HIV and other viruses in vitro . The synthesis of a series of new 1,3-diglycerides and AZT conjugates employing various linkage types between the pharmacophore residue and the spacer part of the hydrophobic moiety (ester or phosphodiester) is described .Molecular Structure Analysis

The molecular formula of 3’-Azido-5’-O-benzyl-3’-deoxythymidine is C17H17N5O5 . The azide bond angle, ∠N (1) -N (2) -N (3), is 173.6°, 173.2° and 171.5° in AZT, CH3N3 and HN3, respectively, which clearly indicates a non-linear asymmetric chain structure .Chemical Reactions Analysis

3’-Azido-3’-deoxythymidine is a substrate for E. coli thymidine kinase . It’s converted to its mono-, di-, and triphosphate metabolites . Of the phosphorylated metabolites, AZT-5’-triphosphate is the most potent inhibitor of replicative DNA synthesis .Physical And Chemical Properties Analysis

3’-Azido-5’-O-benzyl-3’-deoxythymidine is a slightly off-white odorless powdery solid . It’s soluble in water . The compound is light sensitive and hygroscopic .Mechanism of Action

Safety and Hazards

This compound may be absorbed through the skin . Exposure to this compound may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts . Convulsions or effect on seizure threshold may also occur . It’s recommended to keep the container tightly closed and store in cool, dry conditions in well-sealed containers .

Future Directions

3’-Azido-5’-O-benzyl-3’-deoxythymidine is a novel antiviral agent that has been shown to have high antiviral activity against HIV and other viruses in vitro . It’s a promising approach to enhancing the bioavailability of hydrophilic therapeutic agents including anti-HIV nucleosides . It’s used in pregnancy to reduce mother to infant transmission of HIV . Understanding the disposition of AZT in the fetus is necessary to optimize therapeutic regimens directed toward the fetus .

properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGONCMFUCIXRLO-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153274 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

CAS RN |

121456-55-1 | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)